
1,3-Dioxole, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxole, 2,2-dimethyl- is a heterocyclic organic compound with the molecular formula C5H8O2. It is a five-membered ring containing two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
1,3-Dioxole, 2,2-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, allowing the continuous removal of water to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,3-Dioxole, 2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxole, 2,2-dimethyl- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals . In industry, it is used in the production of polymers and as a solvent for various chemical reactions . Additionally, its derivatives have been studied for their potential use in lithium-ion batteries and other advanced materials .
Wirkmechanismus
The mechanism of action of 1,3-Dioxole, 2,2-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction allows the compound to form six-membered rings with other dienes, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxole, 2,2-dimethyl- can be compared with other similar compounds, such as 1,3-dioxane and 1,3-dioxolane. While all three compounds contain a five-membered ring with two oxygen atoms, 1,3-dioxane has a six-membered ring, and 1,3-dioxolane lacks the two methyl groups present in 1,3-Dioxole, 2,2-dimethyl- . The presence of the methyl groups in 1,3-Dioxole, 2,2-dimethyl- contributes to its unique chemical properties and reactivity .
Conclusion
1,3-Dioxole, 2,2-dimethyl- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in the synthesis of complex molecules, pharmaceuticals, and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Eigenschaften
CAS-Nummer |
22945-10-4 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dioxole |
InChI |
InChI=1S/C5H8O2/c1-5(2)6-3-4-7-5/h3-4H,1-2H3 |
InChI-Schlüssel |
GVIVQCNNFDHBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
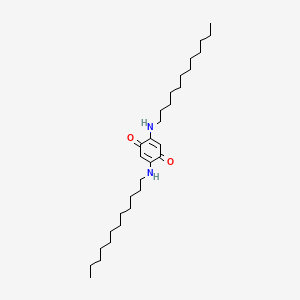
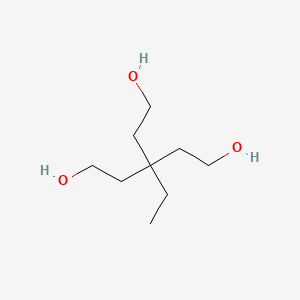
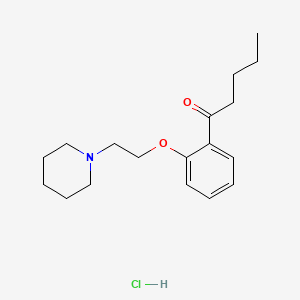
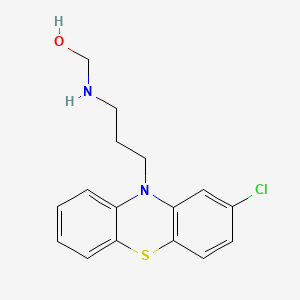
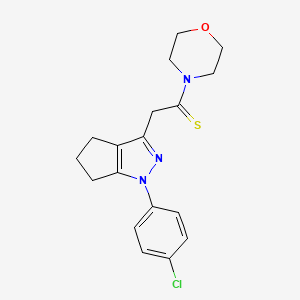
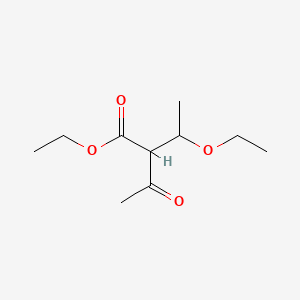

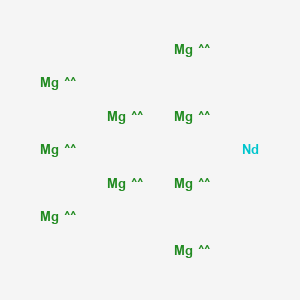

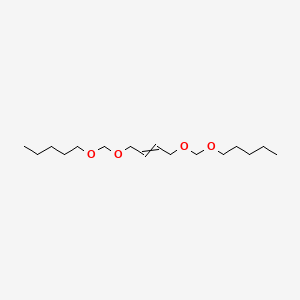
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
